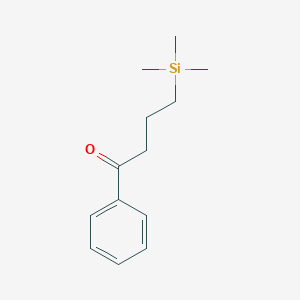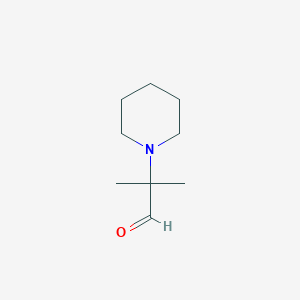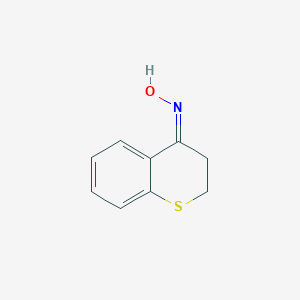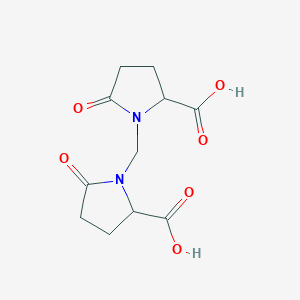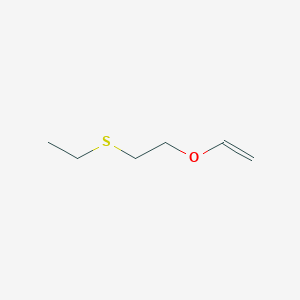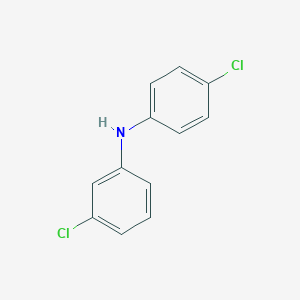
3-Chloro-N-(4-chlorophenyl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(4-chlorophenyl)benzenamine, also known as 4'-Chloro-3-chlorobenzanilide, is a chemical compound that belongs to the class of anilides. It is widely used in scientific research due to its unique properties and characteristics.
作用機序
The mechanism of action of 3-Chloro-N-(4-chlorophenyl)benzenamine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
生化学的および生理学的効果
3-Chloro-N-(4-chlorophenyl)benzenamine has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 3-Chloro-N-(4-chlorophenyl)benzenamine in lab experiments is its high purity and stability. The compound is readily available and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its toxicity. The compound is known to be toxic and can cause harm if not handled properly.
将来の方向性
There are several future directions for the use of 3-Chloro-N-(4-chlorophenyl)benzenamine in scientific research. One of the areas of interest is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another area of interest is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases. Additionally, the compound's toxicity needs to be further investigated to ensure safe handling and usage in lab experiments.
Conclusion:
In conclusion, 3-Chloro-N-(4-chlorophenyl)benzenamine is a chemical compound that has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds and has potential as a drug candidate for the treatment of cancer and inflammatory diseases. The compound's unique properties and characteristics make it a valuable tool for scientific research, and its future directions hold promise for further advancements in the field.
合成法
The synthesis of 3-Chloro-N-(4-chlorophenyl)benzenamine involves the reaction of 4-chloroaniline with 3-chlorobenzoyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
3-Chloro-N-(4-chlorophenyl)benzenamine has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used in the development of new drugs and pharmaceuticals due to its unique properties. The compound is known to have anticancer, anti-inflammatory, and antimicrobial activities.
特性
CAS番号 |
15979-79-0 |
|---|---|
製品名 |
3-Chloro-N-(4-chlorophenyl)benzenamine |
分子式 |
C12H9Cl2N |
分子量 |
238.11 g/mol |
IUPAC名 |
3-chloro-N-(4-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,15H |
InChIキー |
WLXUZUUNMIBZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
その他のCAS番号 |
15979-79-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







